Cas no 752-60-3 (Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-)

Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- structure
752-60-3 structure
Product Name:Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Numero CAS:752-60-3
MF:C45H69NO3
MW:672.034273862839
CID:572323
PubChem ID:69784
Update Time:2025-04-19

Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
    • 4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)phenol]
    • 4-[[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]-2,6-ditert-butylphenol
    • 4,4',4''-(nitrilotrimethanediyl)tris(2,6-di-tert-butylphenol)
    • 4,4',4''-(Nitrilotris(methylene))tris(2,6-bis(1,1-dimethylethyl)phenol)
    • NS00037694
    • Q65653498
    • 752-60-3
    • 4,4',4''-(Nitrilotris(methylene))tris(2,6-di-tert-butylphenol)
    • EINECS 212-035-0
    • SCHEMBL39169
    • DTXSID50226177
    • tris(3,5-di-t-butyl-4-hydroxybenzyl)amine
    • Inchi: 1S/C45H69NO3/c1-40(2,3)31-19-28(20-32(37(31)47)41(4,5)6)25-46(26-29-21-33(42(7,8)9)38(48)34(22-29)43(10,11)12)27-30-23-35(44(13,14)15)39(49)36(24-30)45(16,17)18/h19-24,47-49H,25-27H2,1-18H3
    • Chiave InChI: BOQNWBDBDUWBMT-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(=CC=1C(C)(C)C)CN(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 671.52807
  • Massa monoisotopica: 671.527745
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 12
  • Complessità: 835
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.9
  • XLogP3: 13.7

Proprietà sperimentali

  • Densità: 1.013
  • Punto di ebollizione: 632.4°C at 760 mmHg
  • Punto di infiammabilità: 233.4°C
  • Indice di rifrazione: 1.543
  • PSA: 63.93
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso